molecular formula C17H11NO3 B13926890 Methyl 6-cyano-4-(furan-3-yl)naphthalene-2-carboxylate CAS No. 823236-21-1

Methyl 6-cyano-4-(furan-3-yl)naphthalene-2-carboxylate

Cat. No.: B13926890
CAS No.: 823236-21-1
M. Wt: 277.27 g/mol
InChI Key: SZHFMFYAGJCLQA-UHFFFAOYSA-N
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Description

Methyl 6-cyano-4-(furan-3-yl)naphthalene-2-carboxylate: is a complex organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a cyano group, a furan ring, and a carboxylate ester group attached to a naphthalene core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-cyano-4-(furan-3-yl)naphthalene-2-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing efficient catalysts and optimized reaction conditions to achieve high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-cyano-4-(furan-3-yl)naphthalene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-diones.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products:

    Oxidation: Furan-2,3-diones.

    Reduction: Amino derivatives.

    Substitution: Carboxylic acids.

Scientific Research Applications

Chemistry: Methyl 6-cyano-4-(furan-3-yl)naphthalene-2-carboxylate is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology and Medicine: It may be used in the development of new pharmaceuticals with anticancer, antimicrobial, or anti-inflammatory properties .

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs). Its structural features make it suitable for incorporation into polymers and other functional materials .

Mechanism of Action

The mechanism of action of Methyl 6-cyano-4-(furan-3-yl)naphthalene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The cyano group and furan ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a naphthalene core and a furan ring, which imparts distinct electronic and steric properties. This combination of structural features makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

823236-21-1

Molecular Formula

C17H11NO3

Molecular Weight

277.27 g/mol

IUPAC Name

methyl 6-cyano-4-(furan-3-yl)naphthalene-2-carboxylate

InChI

InChI=1S/C17H11NO3/c1-20-17(19)14-7-12-3-2-11(9-18)6-15(12)16(8-14)13-4-5-21-10-13/h2-8,10H,1H3

InChI Key

SZHFMFYAGJCLQA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C2C=C(C=CC2=C1)C#N)C3=COC=C3

Origin of Product

United States

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